Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate
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Overview
Description
Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate: is an organic compound with a complex structure that includes a nitro group, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehydes with cyanoacetates under solvent-free conditions . This approach is efficient and environmentally friendly, aligning with green chemistry principles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free reactions are likely to be employed to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural features. It can be used in the design of new drugs targeting specific biological pathways. The nitro and cyano groups are particularly useful in the development of pharmaceuticals with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Methyl 2-amino-4-(1-cyano-2-methoxy-2-oxoethyl)-4H-chromene-3-carboxylate: This compound shares similar functional groups but has a different core structure.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with similar functional groups but different applications.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic organic chemistry and materials science .
Properties
IUPAC Name |
methyl 3-(1-cyano-2-methoxy-2-oxoethyl)-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)8-5-3-4-7(10(8)14(17)18)9(6-13)12(16)20-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFSLOYRQZLLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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